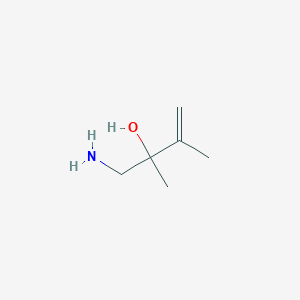
1-Amino-2,3-dimethyl-3-buten-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2,3-dimethylbut-3-en-2-ol is an organic compound with the molecular formula C6H13NO It is a derivative of butenol, characterized by the presence of an amino group and two methyl groups attached to the butenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-2,3-dimethylbut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbut-3-en-2-ol with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group.
Industrial Production Methods: In an industrial setting, the production of 1-amino-2,3-dimethylbut-3-en-2-ol may involve large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization processes. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2,3-dimethylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Amino-2,3-dimethylbut-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-amino-2,3-dimethylbut-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The presence of the methyl groups can affect the compound’s steric properties, impacting its binding affinity and specificity.
Comparación Con Compuestos Similares
2,3-Dimethylbut-3-en-2-ol: A closely related compound lacking the amino group.
2,3-Dimethylbut-2-en-1-ol: Another similar compound with a different functional group arrangement.
Uniqueness: 1-Amino-2,3-dimethylbut-3-en-2-ol is unique due to the presence of both an amino group and a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
1-amino-2,3-dimethylbut-3-en-2-ol |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(3,8)4-7/h8H,1,4,7H2,2-3H3 |
Clave InChI |
KWUHSNCZJAQEJT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


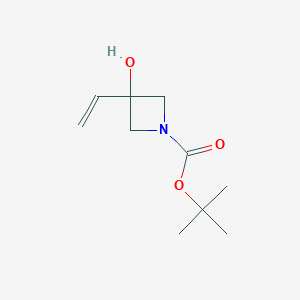

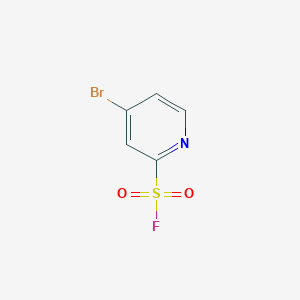


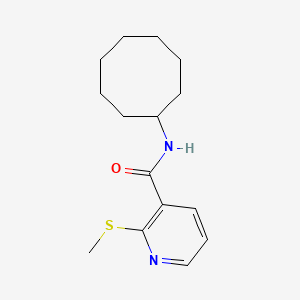

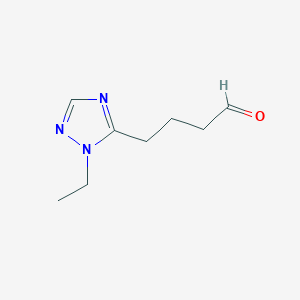

![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)


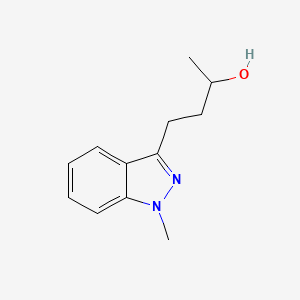
![1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one](/img/structure/B13552523.png)
